molecular formula C22H24ClN3O4S2 B2740450 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one CAS No. 886956-22-5

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one

Cat. No. B2740450
CAS RN: 886956-22-5
M. Wt: 494.02
InChI Key: JVTZBSAJEDLKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, substituted 2-amino benzothiazoles react with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates are further treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to obtain the final derivatives . The purity of the synthesized compounds is verified through C, H, and N analysis, and their structures are confirmed using IR, 1H NMR, 13C NMR, and mass spectral data.


Molecular Structure Analysis

The molecular structure of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one consists of a benzothiazole ring, a piperazine moiety, and a tosylpropanone group. The chloro and methoxy substituents on the benzothiazole ring contribute to its overall properties .

Scientific Research Applications

Anti-Inflammatory Applications

Compounds with the benzothiazole moiety have been studied for their anti-inflammatory properties. Specifically, derivatives similar to the compound have shown potential in inhibiting COX-1 and COX-2 enzymes . These enzymes are critical in the inflammatory pathway, and their inhibition can lead to reduced inflammation, making such compounds valuable in the development of new anti-inflammatory drugs.

Anti-Tubercular Activity

Benzothiazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis . The structural similarity suggests that our compound could be explored for its potential use in treating tuberculosis, especially given the ongoing need for new anti-tubercular agents due to emerging drug resistance.

Cytotoxicity Against Cancer Cells

Certain benzothiazole derivatives have been designed and tested for their cytotoxic effects on various cancer cell lines . This indicates that the compound could be part of research into chemotherapeutic agents, contributing to the fight against cancer by inducing cytotoxicity in malignant cells.

Enzyme Inhibition for Therapeutic Purposes

The compound’s structure implies potential as an enzyme inhibitor. For instance, similar compounds have shown inhibitory activity against ALK5, an enzyme involved in the TGF-β signaling pathway, which is significant in fibrosis and cancer . This suggests possible applications in developing treatments for diseases where TGF-β plays a pivotal role.

Role in Chemical Synthesis

The benzothiazole ring system is often used in chemical synthesis as a building block for creating diverse therapeutic agents . The compound could serve as a precursor or intermediate in the synthesis of various pharmacologically active molecules.

Analytical Chemistry Applications

In analytical chemistry, benzothiazole derivatives can be used as fluorescent probes or markers due to their aromatic system, which may exhibit fluorescence . This property can be utilized in various assays and diagnostic techniques to detect or quantify biological substances.

properties

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-15-3-5-16(6-4-15)32(28,29)14-9-19(27)25-10-12-26(13-11-25)22-24-20-18(30-2)8-7-17(23)21(20)31-22/h3-8H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTZBSAJEDLKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one

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